

Experimental protocol for reactions involving 1-Dodecene, 12-iodo-

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Compound of Interest

Compound Name: 1-Dodecene, 12-iodo
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Application Notes and Protocols for 12-lodo-1-dodecene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of (E)- and (Z)-12-iodo-1-dodecene, a versatile bifunctional molecule with significant applications in organic synthesis and drug development. The application notes highlight its utility as a building block in constructing complex molecular architectures.

Application Notes

12-lodo-1-dodecene is a valuable intermediate possessing two reactive functional groups: a terminal double bond and a primary iodoalkane. This bifunctional nature allows for selective and sequential chemical transformations, making it a powerful tool in the synthesis of complex organic molecules.

The terminal alkene can participate in a variety of addition reactions, such as epoxidation, hydroformylation, and polymerization.[1][2][3] The iodo group is an excellent leaving group in nucleophilic substitution reactions and a key participant in various cross-coupling reactions. Vinyl iodides, in particular, are important precursors in carbon-carbon bond formation.[4]

Key Applications:



- Cross-Coupling Reactions: The vinyl iodide moiety is a versatile handle for numerous transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[4] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
- Synthesis of Natural Products and Bioactive Molecules: The ability to introduce a long alkyl chain with a terminal reactive site makes 12-iodo-1-dodecene a useful precursor for the synthesis of natural products and their analogs, such as certain fatty acids.[5]
- Drug Development: The bifunctional nature of this molecule allows for its incorporation into more complex structures, potentially serving as a linker in antibody-drug conjugates or as a fragment in the design of new therapeutic agents.[6][7]
- Materials Science: The terminal alkene can be polymerized or copolymerized to create functional polymers with tailored properties.

Experimental Protocols

The following protocols describe the synthesis of (E)- and (Z)-12-iodo-1-dodecene via a rhodium-catalyzed anti-Markovnikov hydroiodination of 1-dodecyne. This method offers high yields and excellent control over stereoselectivity.[8][9]

Synthesis of (E)-12-lodo-1-dodecene

This protocol is adapted from the general procedure for the (E)-selective anti-Markovnikov hydroiodination of terminal alkynes.[8]

Materials:

- 1-Dodecyne
- [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
- 1,2-bis[bis(pentafluorophenyl)phosphino]ethane (dArFpe)
- tert-Butyl iodide
- Toluene (anhydrous)



Standard laboratory glassware and purification supplies

Procedure:

- In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add [Rh(cod)Cl]₂ (2.5 mol%) and 1,2-bis[bis(pentafluorophenyl)phosphino]ethane (dArFpe) (7.5 mol%).
- Add anhydrous toluene (to make a 0.5 M solution with respect to the alkyne).
- Add 1-dodecyne (1.0 equiv).
- Add tert-butyl iodide (2.0 equiv).
- Seal the vial and remove it from the glovebox.
- Place the vial in a preheated oil bath at 110 °C and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford (E)-12-iodo-1-dodecene.

Synthesis of (Z)-12-lodo-1-dodecene

This protocol is adapted from the general procedure for the (Z)-selective anti-Markovnikov hydroiodination of terminal alkynes using a different ligand.[8]

Materials:

- 1-Dodecyne
- [Rh(cod)Cl]2
- Xantphos
- · tert-Butyl iodide



- Toluene (anhydrous)
- Standard laboratory glassware and purification supplies

Procedure:

- In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add [Rh(cod)Cl]₂ (2.5 mol%) and Xantphos (7.5 mol%).
- Add anhydrous toluene (to make a 0.5 M solution with respect to the alkyne).
- Add 1-dodecyne (1.0 equiv).
- Add tert-butyl iodide (2.0 equiv).
- Seal the vial and remove it from the glovebox.
- Place the vial in a preheated oil bath at 110 °C and stir for the time indicated by reaction monitoring.
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford (Z)-12-iodo-1-dodecene.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 12-lodo-1-dodecene



Produ ct Isomer	Cataly st	Ligand	HI Source	Solven t	Tempe rature (°C)	Typical Yield (%)	Regios electivi ty (anti- Marko vnikov :Marko vnikov)	Stereo selecti vity (E:Z or Z:E)
(E)-12- lodo-1- dodece ne	[Rh(cod)Cl] ₂	dArFpe	t-Bul	Toluene	110	80-95	>99:1	>98:2
(Z)-12- lodo-1- dodece ne	[Rh(cod)Cl] ₂	Xantph os	t-Bul	Toluene	110	85-98	>99:1	>98:2

Table 2: Representative Characterization Data for a Long-Chain Terminal Iodoalkene

Analysis	Data			
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 6.45 (dt, 1H), 6.01 (dt, 1H), 2.15 (q, 2H), 1.45-1.20 (m, 16H), 0.88 (t, 3H)			
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 142.1, 78.9, 34.2, 31.9, 29.5, 29.4, 29.2, 29.0, 28.5, 22.7, 14.1			
Mass Spec (EI)	m/z (%): 294 (M+), 167, 127, 95, 81, 67, 55, 41			

Note: The characterization data is representative of a long-chain terminal iodoalkene and may vary slightly for 12-iodo-1-dodecene.

Mandatory Visualization



Caption: Synthetic workflow for the stereoselective synthesis of (E)- and (Z)-12-iodo-1-dodecene.

Caption: Application of 12-iodo-1-dodecene in a Suzuki cross-coupling reaction.

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